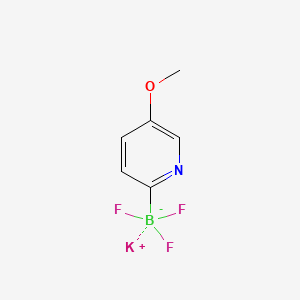

Potassium 5-methoxypyridine-2-trifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium 5-methoxypyridine-2-trifluoroborate, also known as this compound, is a useful research compound. Its molecular formula is C6H6BF3KNO and its molecular weight is 215.024. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that the compound is used in the synthesis of unsymmetrical ureas bearing 2-pyridyl units . These ureas are potential ASK1 inhibitors , suggesting that ASK1, a member of the MAP kinase family involved in cellular stress responses, could be a target.

Mode of Action

The compound is used in the synthesis of unsymmetrical ureas bearing 2-pyridyl units . This reaction initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride .

Biochemical Pathways

Given its role in the synthesis of potential ask1 inhibitors , it can be inferred that it may influence the MAPK signaling pathway.

Result of Action

Given its role in the synthesis of potential ask1 inhibitors , it can be inferred that it may have an impact on cellular stress responses.

Actividad Biológica

Potassium 5-methoxypyridine-2-trifluoroborate is a specialized organoboron compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The trifluoroborate group enhances the stability and reactivity of the compound, allowing it to act as a nucleophilic partner in various chemical transformations.

Mechanism of Action:

- Transmetalation: In the Suzuki-Miyaura reaction, the compound interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds through transmetalation.

- Biochemical Pathways: The compound plays a role in biochemical pathways that involve the synthesis of complex organic molecules and may also influence various cellular processes due to its interactions with biomolecules.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound and its derivatives:

- Anticancer Activity: Some derivatives have shown potential anticancer effects by inducing apoptosis in cancer cell lines. For instance, compounds derived from this organoboron framework demonstrated cytotoxic effects against various cancer models, suggesting their utility in cancer therapy .

- Neuroprotective Effects: Research indicates that certain analogs may act as voltage-gated potassium channel blockers, which could be beneficial for conditions like multiple sclerosis. This action suggests a neuroprotective role that warrants further investigation.

- Enzyme Inhibition: The compound has been explored for its ability to inhibit specific enzymes involved in critical biological pathways, highlighting its potential as a therapeutic agent in various diseases .

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of this compound derivatives on FaDu hypopharyngeal tumor cells. The results indicated that these compounds exhibited significant apoptosis induction compared to standard chemotherapeutics like bleomycin. The structure-activity relationship (SAR) analysis revealed that modifications on the pyridine ring influenced their efficacy.

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective potential of this compound derivatives. These compounds were tested for their ability to block voltage-gated potassium channels, showing promise as therapeutic agents for demyelinating diseases. The findings suggested that these compounds could help mitigate neuronal damage by stabilizing membrane potentials.

Data Table: Comparison of Biological Activities

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is characterized by its stability under physiological conditions, which is crucial for its application in biological systems. Studies suggest that while low doses are generally safe, higher concentrations may lead to toxicity, necessitating careful dosage considerations in therapeutic applications .

Propiedades

IUPAC Name |

potassium;trifluoro-(5-methoxypyridin-2-yl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3NO.K/c1-12-5-2-3-6(11-4-5)7(8,9)10;/h2-4H,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLJGGPCKFUUQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=NC=C(C=C1)OC)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3KNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.